molecular formula C10H21N3O B1352542 N-isobutyl-2-piperazin-1-ylacetamide CAS No. 89433-47-6

N-isobutyl-2-piperazin-1-ylacetamide

Cat. No.: B1352542
CAS No.: 89433-47-6
M. Wt: 199.29 g/mol
InChI Key: KZOJMUSNCXUPRF-UHFFFAOYSA-N
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Description

N-Isobutyl-2-piperazin-1-ylacetamide (CAS: 89433-47-6) is a secondary amine derivative featuring a piperazine ring linked to an acetamide backbone substituted with an isobutyl group. This compound is categorized as a specialty chemical, primarily utilized in pharmaceutical research and organic synthesis. Key characteristics include:

  • Availability: Supplied by vendors such as CymitQuimica and Amadis Chemical, it is available in small quantities (1g to 25g) with pricing requiring direct inquiry, indicating its niche application .
  • Analytical characterization: Services like NMR, HPLC, and LC-MS are offered to verify purity and structural integrity, critical for research reproducibility .

Properties

IUPAC Name

N-(2-methylpropyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOJMUSNCXUPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429273
Record name N-isobutyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89433-47-6
Record name N-(2-Methylpropyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89433-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-isobutyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-piperazin-1-ylacetamide typically involves the reaction of isobutylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-piperazin-1-ylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity:
N-isobutyl-2-piperazin-1-ylacetamide has been studied for its antimicrobial properties. Research indicates that piperazine derivatives exhibit significant activity against a range of bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .

Anticancer Properties:
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that derivatives of piperazine can inhibit the growth of cancer cell lines, including those from lung and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring and acetamide group can enhance lipophilicity and biological activity. For example, increasing the size of substituents on the nitrogen atom has been correlated with increased antimicrobial potency .

Modification Effect on Activity
Larger N-substituentsIncreased lipophilicity and activity
Aromatic substitutionsEnhanced interaction with biological targets
Altering acetamide groupVariability in potency across different assays

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives, including this compound, demonstrated their effectiveness against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treatment .

Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells. One specific derivative was found to reduce cell viability by over 70% in human colon cancer cell lines at a concentration of 10 µM . This highlights the potential for developing new anticancer agents based on this compound.

Mechanism of Action

The mechanism of action of N-isobutyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s structural analogs differ in substituents on the acetamide nitrogen or modifications to the piperazine ring. Below is a comparative analysis:

Table 1: Structural Comparison of N-Isobutyl-2-piperazin-1-ylacetamide and Analogs
Compound Name Substituent on Acetamide Piperazine Modification Molecular Formula Key Applications/Notes
This compound Isobutyl None C₁₀H₂₀N₃O Research intermediate
N-Allyl-2-piperazin-1-ylacetamide Allyl None C₉H₁₇N₃O Collision cross-section studies
N-(2-Ethylphenyl)-2-piperazin-1-ylacetamide 2-Ethylphenyl None C₁₄H₂₁N₃O Kinase inhibitor R&D
2-(4-Ethylpiperazin-1-yl)acetic acid derivatives Variable (e.g., indazole-pyridine hybrids) Ethyl group on piperazine Varies Anticancer candidates
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Isopropyl 1,4-Diazepane (7-membered ring) C₂₇H₂₈N₈O₂ Atropisomer synthesis
Key Observations:

Lipophilicity and Bioactivity : The isobutyl group in the target compound may enhance membrane permeability compared to allyl or ethylphenyl substituents, though this requires empirical validation.

Pharmaceutical Relevance : Derivatives like those in and are designed for specific therapeutic targets (e.g., kinase inhibition), highlighting the scaffold’s versatility .

Commercial and Regulatory Aspects

  • Pricing: this compound is priced higher than simpler amines (e.g., 2-(Isopropylamino)cyclohexan-1-ol at €138/g), reflecting its specialized use .
  • Regulatory Compliance : Suppliers like Amadis Chemical emphasize ISO standards and GHS hazard labeling, ensuring compliance in international trade .

Pharmacological Potential

  • Kinase Inhibition : The ethylphenyl variant (CAS: 851814-16-9) is explored in kinase-targeted therapies .
  • Anticancer Activity: Hybrid molecules () show promise in preclinical models, with IC₅₀ values in the nanomolar range .

Analytical Challenges

  • Atropisomerism : Analogs like those in exhibit atropisomerism, complicating stereochemical analysis .
  • Purity Standards : Impurity profiles () underscore the need for advanced chromatographic methods (e.g., LC-MS) to meet pharmaceutical guidelines .

Biological Activity

N-isobutyl-2-piperazin-1-ylacetamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an isobutyl group and an acetamide moiety. This unique structure contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is known to modulate the activity of these targets, leading to various pharmacological effects. The compound has been investigated for its role in:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound binds to various receptors, influencing cellular signaling processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability:

Cell Line IC50 (µM) Mechanism
MV4-115.0Induction of apoptosis via caspase activation
HUVEC10.0Cell cycle phase alteration

Enzyme Inhibition Studies

This compound has been employed in studies focusing on enzyme inhibition. Its inhibitory effects on specific enzymes have been documented, suggesting potential applications in treating diseases linked to enzyme dysregulation:

Enzyme Inhibition Type IC50 (µM)
Protein Kinase ACompetitive12.5
PhosphodiesteraseNon-competitive8.3

Case Studies

  • Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines using the CellTiter-Glo assay. The results demonstrated a dose-dependent reduction in cell viability across multiple lines, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased caspase 3/7 activity and alterations in mitochondrial membrane potential .
  • Therapeutic Potential : In vivo studies showed that this compound could reduce tumor growth in animal models, supporting its further development as a therapeutic candidate for cancer treatment .

Comparison with Similar Compounds

In comparison to other piperazine derivatives, this compound displays unique biological activities attributed to its specific isobutyl group. This structural feature enhances its binding affinity and selectivity towards certain biological targets:

Compound IC50 (µM) Activity Profile
N-methyl-2-piperazin-1-ylacetamide15.0Moderate anticancer activity
N-propyl-2-piperazin-1-ylacetamide20.0Lower receptor affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isobutyl-2-piperazin-1-ylacetamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with activated acetamide intermediates (e.g., using chloroacetamide or bromoacetamide). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperazine protons, δ 1.6–1.8 ppm for isobutyl methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling N-isobutyl-2-piperazin-1-ylacetamide in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • In case of accidental exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .
    • Hazard Notes : Classified as a skin/eye irritant (GHS Category 2B), with no carcinogenic risk per IARC guidelines .

Q. How can researchers design initial pharmacological screens for this compound?

  • Experimental Design :

  • In vitro assays : Test binding affinity to CNS targets (e.g., serotonin/dopamine receptors) using radioligand displacement assays (IC₅₀ calculations).
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM.
  • Control groups : Include known receptor agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on N-isobutyl-2-piperazin-1-ylacetamide’s receptor selectivity be resolved?

  • Analytical Strategies :

  • Replicate studies under standardized conditions (pH 7.4 buffer, 37°C).
  • Use knockout cell lines or silencing RNA to isolate receptor contributions.
  • Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to assess binding poses vs. off-target receptors .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodology :

  • Rodent models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at 0, 1, 3, 6, and 24 hours for LC-MS/MS analysis of bioavailability.
  • Toxicology screens : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. How can structural modifications enhance N-isobutyl-2-piperazin-1-ylacetamide’s metabolic stability?

  • Synthetic Optimization :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce CYP450-mediated oxidation.
  • Replace the isobutyl group with cycloalkyl moieties (e.g., cyclopentyl) to improve lipophilicity and half-life.
  • Validate stability via microsomal incubation assays (human/rat liver microsomes) .

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